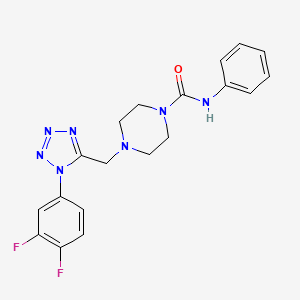

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide

Description

This compound features a piperazine-1-carboxamide core substituted with a phenyl group and a methyl-linked 1-(3,4-difluorophenyl)-1H-tetrazole moiety. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N7O/c20-16-7-6-15(12-17(16)21)28-18(23-24-25-28)13-26-8-10-27(11-9-26)19(29)22-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNDLLBTVORELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and cellular environment.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tetrazole derivatives, including the target compound, has been achieved through various methodologies, such as one-pot multi-component reactions. These methods have demonstrated efficiency in producing high yields of desired products under environmentally friendly conditions. The molecular structure of the compound includes a tetrazole ring, which is known for its biological activity, particularly in drug design.

Key Properties:

- Molecular Formula : C19H20F2N6O

- Molecular Weight : 396.3 g/mol

- CAS Number : 941874-99-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, the synthesized tetrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The MTT assay results indicated significant cytotoxicity, with IC50 values suggesting that these compounds could serve as potential chemotherapeutic agents against specific types of cancer .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4c | A431 | 44.77 |

| 4c | HCT116 | 201.45 |

| Control | BJ-1 | 92.05 |

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against several bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as the fungus Candida albicans. The results indicated varying degrees of antimicrobial efficacy, suggesting that the compound may have potential as an antimicrobial agent .

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| 4a | K. pneumoniae | 6.25 |

| 4a | S. aureus | 1.56 |

| 4c | C. albicans | 12.5 |

Therapeutic Potential

Given its diverse biological activities, 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenylpiperazine-1-carboxamide shows promise in several therapeutic areas:

- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines.

- Antimicrobial Treatment : Potential use against resistant strains of bacteria and fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related piperazine-carboxamide derivatives, focusing on substituent effects, synthetic strategies, and inferred structure-activity relationships (SAR).

Key Structural Features and Substituent Analysis

Inferred SAR and Pharmacological Implications

- Fluorine Substitution: Dual fluorine atoms in the target compound’s phenyl ring may enhance binding to hydrophobic pockets (e.g., kinase ATP sites) compared to mono-fluorinated () or non-fluorinated analogs.

- Tetrazole vs. Other Bioisosteres: The tetrazole ring in the target compound offers superior metabolic stability over ester or carboxylic acid groups (e.g., ’s benzooxazinone derivatives) while maintaining hydrogen-bonding capacity.

- Piperazine Conformation : Chair conformation of the piperazine ring (common across analogs, ) ensures structural stability, but substituents like ethyl () or propenyl () modulate steric interactions with targets.

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions ensure high purity?

Methodological Answer:

The synthesis typically involves three critical steps:

Tetrazole Ring Formation : Cyclization of a nitrile precursor with sodium azide in the presence of ammonium chloride under reflux (70–90°C, 12–24 hours) .

Piperazine Coupling : The tetrazole intermediate is alkylated using 4-(chloromethyl)piperazine-1-carboxamide under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–6 hours) .

Final Functionalization : Introduction of the 3,4-difluorophenyl group via nucleophilic substitution, optimized at 60–80°C in DMF .

Key Conditions :

- Use anhydrous solvents to avoid hydrolysis by-products.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purify via column chromatography (gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can the coupling reaction between the tetrazole and piperazine moieties be optimized to minimize by-products?

Methodological Answer:

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO, acetonitrile) for solubility and reactivity. Acetonitrile reduces side reactions compared to DMF .

- Temperature Control : Maintain 60–70°C to balance reaction kinetics and thermal decomposition risks .

- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., unreacted tetrazole or over-alkylated products) and adjust stoichiometry (1:1.1 molar ratio of tetrazole to piperazine derivative) .

Basic: What spectroscopic techniques confirm structural integrity, and what diagnostic signals are expected?

Methodological Answer:

- ¹H NMR :

- Tetrazole proton: δ 8.5–9.0 ppm (singlet, 1H).

- Piperazine methylene: δ 3.2–3.6 ppm (multiplet, 4H).

- Aromatic protons (3,4-difluorophenyl): δ 7.1–7.5 ppm (doublets) .

- ¹³C NMR :

- Tetrazole C-5: δ 150–155 ppm.

- Piperazine carbonyl: δ 165–170 ppm .

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and tetrazole ring (1450–1550 cm⁻¹) .

- HRMS : Exact mass confirmation (calculated for C₂₀H₂₀F₂N₈O: [M+H]⁺ = 433.1664) .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Molecular Docking Validation : Re-dock the compound using updated protein structures (e.g., from Cryo-EM data) to assess binding pose reproducibility .

- Solvent Accessibility Analysis : Perform molecular dynamics simulations (50 ns) to evaluate if solvent molecules occlude predicted binding pockets .

- Comparative SAR Studies : Synthesize analogs (e.g., replacing difluorophenyl with chlorophenyl) and test activity to identify substituent-specific effects .

- Assay Replication : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to rule out false positives .

Advanced: What in vitro assays are recommended to evaluate target interactions, and how should controls be designed?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target : Serine/threonine kinases (e.g., PIM1).

- Protocol : Incubate compound (0.1–100 µM) with kinase, ATP, and substrate (e.g., FITC-labeled peptide). Measure fluorescence polarization .

- Controls :

- Positive control: Staurosporine (pan-kinase inhibitor).

- Negative control: DMSO vehicle (<1% v/v).

- Blank: Substrate + ATP without enzyme .

- Cellular Uptake Studies :

- Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells (exposure: 24 hours, 10 µM).

- Include a membrane permeability control (e.g., propranolol) .

Basic: What are the hypothesized mechanisms of action based on structural motifs?

Methodological Answer:

- Tetrazole Moiety : Mimics carboxylate groups in ATP-binding pockets, enabling competitive inhibition of kinases .

- Piperazine Carboxamide : Enhances solubility and facilitates hydrogen bonding with Asp86 in PIM1 kinase .

- 3,4-Difluorophenyl Group : Increases lipophilicity (clogP ~2.5) and stabilizes π-π stacking with Phe49 in target proteins .

Advanced: How can researchers resolve low reproducibility in biological activity across cell lines?

Methodological Answer:

- Cell Line Authentication : Validate STR profiles to rule out cross-contamination .

- Metabolic Stability Testing : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-dependent activity .

- Microenvironment Adjustment : Compare activity under normoxia (20% O₂) vs. hypoxia (1% O₂) to identify oxygen-sensitive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.